6-(2-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione
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Description
6-(2-Ethoxyphenyl)benzodbenzazepine-5,7-dione is a chemical compound with the molecular formula C22H17NO3. It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
While specific synthesis methods for 6-(2-Ethoxyphenyl)benzodbenzazepine-5,7-dione were not found, there are related studies on the synthesis of benzazepines. For instance, a catalyst-free dearomative rearrangement of o-nitrophenyl alkyne has been established, providing a divergent entry to a series of biologically important benzazepines .
Molecular Structure Analysis
The molecule contains a total of 46 bonds, including 29 non-H bonds, 20 multiple bonds, 3 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 imide(s) (-thio), and 1 ether(s) (aromatic) .
Scientific Research Applications
Antioxidant Activity
The benzazepine derivatives, including 6-(2-Ethoxyphenyl)benzodbenzazepine-5,7-dione , have been studied for their antioxidant properties. These compounds are synthesized through a four-component reaction involving isatins, α-haloketones, activated acetylenic compounds, and isoquinoline . The antioxidant activity is assessed using methods like trapping diphenyl-picrylhydrazine (DPPH) radical and ferric reduction experiments. These studies are crucial as antioxidants play a significant role in protecting the body from oxidative stress and related diseases.
Antimicrobial Power
Some benzazepine derivatives have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria . This antimicrobial power is confirmed through disk diffusion research, which is significant for developing new antibiotics and combating antibiotic resistance.
Synthesis of Complex Compounds
Benzazepine derivatives are valuable for the synthesis of complex compounds using multicomponent reactions (MCRs) . These reactions are favored by synthetic and medicinal chemists for resource conservation and cost reduction, aligning with the principles of green chemistry.
Drug Discovery
The structural motif of benzazepines is common in many natural products with diverse biological properties. Therefore, compounds like 6-(2-Ethoxyphenyl)benzo dbenzazepine-5,7-dione are used as building blocks in drug discovery, particularly for synthesizing alkaloids with benzazepine skeletons .
Natural Product Synthesis
The synthesis of alkaloids containing the benzazepine structure, such as aphanorphine, cephalotaxine, and lennoxamine, is an area of interest due to their chemical structures and biological activities . These natural products have various applications, including therapeutic uses.
Green Chemistry
The production process of benzazepine derivatives, including the use of potassium fluoride/clinoptilolite nanoparticles (KF/CP NPs), emphasizes the importance of eco-friendly and ecological solvents over harmful organic solvents . This approach is in line with the development of green chemistry practices.
properties
IUPAC Name |
6-(2-ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-2-26-20-14-8-7-13-19(20)23-21(24)17-11-5-3-9-15(17)16-10-4-6-12-18(16)22(23)25/h3-14H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESUZBGLKOOKTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.